REACTION_CXSMILES
|
[CH2:1]1[C:6]2[NH:7][C:8]3[C:13]([C:14](=[O:15])[C:5]=2[CH2:4][C:3]2[NH:16][C:17]4[C:22]([C:23](=[O:24])[C:2]1=2)=[CH:21][CH:20]=[CH:19][CH:18]=4)=[CH:12][CH:11]=[CH:10][CH:9]=3.[OH-].[Na+].[Na+].C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1S([O-])(=O)=O.OO>CO>[CH:20]1[CH:21]=[C:22]2[C:23]([C:2]3[C:3]([NH:16][C:17]2=[CH:18][CH:19]=1)=[CH:4][C:5]1[C:14]([C:13]2[C:8]([NH:7][C:6]=1[CH:1]=3)=[CH:9][CH:10]=[CH:11][CH:12]=2)=[O:15])=[O:24] |f:1.2,3.4|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C1C2=C(CC3=C1NC4=CC=CC=C4C3=O)NC5=CC=CC=C5C2=O
|
Name
|
|
Quantity
|
52.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
6,13-dihydroquinacridone di-sodium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
anthraquinone-2-sulfonic acid sodium salt
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[Na+].C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
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CUSTOM
|
Details
|
The mixture is stirred under a slow flow of nitrogen at 50° to 55° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A one liter flask equipped with a thermometer, stirrer and condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature under a slow nitrogen flow over 2 hours 40 minutes
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
The resulting red suspension is further stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
FILTRATION
|
Details
|
then filtered at 50°-60° C
|
Type
|
WASH
|
Details
|
The presscake is washed with methanol
|
Type
|
CUSTOM
|
Details
|
then dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |